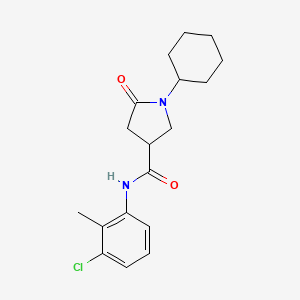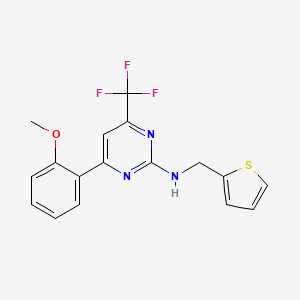![molecular formula C24H27NO3 B4238374 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)
9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as CPAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAA belongs to the class of acridinedione compounds, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Scientific Research Applications
9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects. In a study conducted by Zhang et al. (2019), 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to inhibit the proliferation of human colon cancer cells by inducing cell cycle arrest and apoptosis. 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was also found to inhibit the replication of hepatitis B virus (HBV) in vitro by targeting the viral capsid protein. Additionally, 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action
The mechanism of action of 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In the study conducted by Zhang et al. (2019), 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to induce cell cycle arrest at the G2/M phase and apoptosis in human colon cancer cells by upregulating the expression of p53 and Bax and downregulating the expression of Bcl-2. 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was also found to inhibit the replication of HBV by disrupting the capsid assembly and destabilizing the viral nucleocapsids. Additionally, 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and anti-inflammatory effects. In the study conducted by Zhang et al. (2019), 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to inhibit the proliferation of human colon cancer cells by inducing cell cycle arrest and apoptosis. 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was also found to inhibit the replication of HBV in vitro by targeting the viral capsid protein. Additionally, 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Advantages and Limitations for Lab Experiments
9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages for lab experiments, including its high purity and stability, which make it suitable for various biological assays. 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been found to exhibit low toxicity in vitro, which makes it a potential candidate for further preclinical studies. However, 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several limitations, including its low solubility in water, which may limit its bioavailability in vivo. Additionally, the mechanism of action of 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
For 9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione research include preclinical studies, elucidation of its mechanism of action, development of novel formulations, exploration of potential synergistic effects, and clinical trials.
properties
IUPAC Name |
9-(4-cyclopentyloxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c26-20-9-3-7-18-23(20)22(24-19(25-18)8-4-10-21(24)27)15-11-13-17(14-12-15)28-16-5-1-2-6-16/h11-14,16,22,25H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQFDLFZICGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4238326.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238333.png)


![1-[(4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4238348.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4238350.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)